Ethanone, 1-(1,3-dimethyl-1H-indol-2-yl)-
Overview
Description
“Ethanone, 1-(1,3-dimethyl-1H-indol-2-yl)-” is a chemical compound with the molecular formula C12H13NO. It has a molecular weight of 187.2377 . It is also known by other names such as Ketone, 1,3-dimethylindol-2-yl methyl; 2-Acetyl-1,3-dimethylindole; 1,3-Dimethyl-2-acetylindole .
Molecular Structure Analysis
The molecular structure of “Ethanone, 1-(1,3-dimethyl-1H-indol-2-yl)-” can be viewed using specific software tools . The structure is available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications
Antimicrobial and Antifungal Activities : Novel 1H-indole derivatives, including Ethanone, 1-(1,3-dimethyl-1H-indol-2-yl)-, have shown significant antimicrobial and antifungal activities. These compounds were tested against Aspergillus niger, Candida albicans, Bacillus subtilis, and Escherichia coli, exhibiting noteworthy effectiveness (Letters in Applied NanoBioScience, 2020).
Anti-inflammatory Agents : Research focused on the synthesis of certain derivatives of Ethanone, 1-(1,3-dimethyl-1H-indol-2-yl)-, aiming to develop new anti-inflammatory agents. These compounds showed promising results in animal models, indicating potential applications in treating inflammatory conditions (Current drug discovery technologies, 2022).
Formation of Dihydroindolo[1,2-c]quinazoline : A study explored the reaction of certain indole derivatives, including Ethanone, 1-(1,3-dimethyl-1H-indol-2-yl)-, leading to the formation of dihydroindolo[1,2-c]quinazoline derivatives. These findings contribute to the understanding of chemical reactions involving indole compounds (Heterocycles, 2007).
Synthesis of Bis(1H -Indol-3-yl)ethanones : Efficient methods for synthesizing bis(1H-indol-3-yl)ethanones have been developed, highlighting the versatility of Ethanone, 1-(1,3-dimethyl-1H-indol-2-yl)- in organic synthesis (Journal of Chemistry, 2012).
Cytotoxic Activity Against Tumor Cell Lines : Novel hybrid compounds, derived from indole derivatives, exhibited significant cytotoxic activity against various human tumor cell lines. This suggests potential applications in cancer research and therapy (Chinese Journal of Organic Chemistry, 2017).
Analgesic and Anti-inflammatory Activity : Certain 1-(1H-indol-1-yl)ethanone compounds, related to Ethanone, 1-(1,3-dimethyl-1H-indol-2-yl)-, were synthesized and tested for their analgesic and anti-inflammatory properties, showing effectiveness in vivo (Letters in Drug Design & Discovery, 2022).
Treatment of Neurodegenerative Diseases : Indole derivatives, including Ethanone, 1-(1,3-dimethyl-1H-indol-2-yl)-, have shown promise as dual-effective agents for neurodegenerative diseases, combining NMDA receptor affinity with antioxidant properties (Bioorganic & medicinal chemistry, 2013).
properties
IUPAC Name |
1-(1,3-dimethylindol-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-8-10-6-4-5-7-11(10)13(3)12(8)9(2)14/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVJHDBDTPGOGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344746 | |
Record name | Ethanone, 1-(1,3-dimethyl-1H-indol-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70344746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 1-(1,3-dimethyl-1H-indol-2-yl)- | |
CAS RN |
16244-26-1 | |
Record name | Ethanone, 1-(1,3-dimethyl-1H-indol-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70344746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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